4-(Bromoacetyl)morpholine

Overview

Description

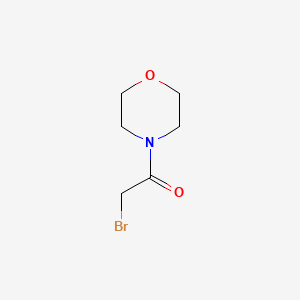

4-(Bromoacetyl)morpholine is a chemical compound with the molecular formula C6H10BrNO2. It is characterized by the presence of a bromoacetyl group attached to a morpholine ring. This compound has a molecular weight of 208.05 g/mol and is typically found as a brown to colorless oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromoacetyl)morpholine can be synthesized through various methods. One common approach involves the reaction of morpholine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Bromoacetyl)morpholine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Synthetic Organic Chemistry

4-(Bromoacetyl)morpholine serves as a key intermediate in the synthesis of various morpholine derivatives. Its unique structure allows it to participate in multiple chemical reactions, including:

- Synthesis of Morpholine Derivatives : The compound can be synthesized from 1,2-amino alcohols and aziridines, leading to various mono-, di-, and trisubstituted morpholines. This synthesis is typically achieved under mild conditions, yielding high purity products.

- Electrochemical Reactions : this compound has been utilized in electrochemical reactions involving quinoline N-oxides. The presence of the bromoacetyl group enhances reactivity, allowing for the generation of 4-aminoquinoline N-oxides using Cu(OAc)₂ as a catalyst.

The compound exhibits significant biological activity, particularly as a potential antibacterial and antifungal agent. Its morpholine structure is associated with enhanced bioactivity, making it a candidate for drug development:

- Antibacterial Properties : Research indicates that this compound interacts with bacterial enzymes and receptors, suggesting mechanisms that may inhibit bacterial cell wall synthesis. Studies have shown its effectiveness against various bacterial strains, indicating potential use in treating infections.

- Antifungal Activity : The compound has also demonstrated antifungal properties, further supporting its role in pharmacological applications. Its ability to disrupt microbial functions makes it a valuable candidate for further investigation in therapeutic contexts.

Materials Science

In materials science, this compound has been explored for its potential to enhance the properties of organic materials:

- Organic Room Temperature Phosphorescence : The incorporation of morpholine into π systems has led to the development of single-component organic room temperature phosphorescence luminogens. The unique interactions within these systems can improve their luminescent properties.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Similarity (Approx.) | Notable Properties |

|---|---|---|---|

| 4-(Chloroacetyl)morpholine | Morpholine derivative | High | Similar reactivity but different halogen |

| 4-(Fluoroacetyl)morpholine | Morpholine derivative | Moderate | Enhanced solubility compared to bromine |

| 4-(Bromobenzoyl)morpholine | Aromatic derivative | Moderate | Different acyl group affecting activity |

| N-Methyl-4-bromomorpholine | Morpholine derivative | High | Variation in nitrogen substitution |

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of this compound against several strains of bacteria. Using broth microdilution methods, it was found that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 1000 µg/ml against Staphylococcus aureus and Enterococcus faecalis. This indicates significant potential for development as an antibacterial agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted its role as a versatile building block in creating more complex morpholine derivatives. The study documented reaction conditions that yielded high purity products with excellent yields, paving the way for further applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(Bromoacetyl)morpholine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound targets specific molecular pathways, disrupting normal cellular processes and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(Chloroacetyl)morpholine

- 4-(Fluoroacetyl)morpholine

- 4-(Iodoacetyl)morpholine

Comparison

Compared to its analogs, 4-(Bromoacetyl)morpholine is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity. The bromo group is more reactive in nucleophilic substitution reactions compared to chloro and fluoro groups, making it a valuable intermediate in organic synthesis .

Biological Activity

4-(Bromoacetyl)morpholine is a chemical compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromoacetyl group attached to a morpholine ring, has been studied for various pharmacological effects, including anti-tumor and immune-modulating properties. This article reviews the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₆H₁₀BrNO₂

- CAS Number : 40299-87-4

- Molecular Weight : 196.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromoacetyl moiety can form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of protein functions. This interaction may influence several cellular pathways, including those involved in inflammation and tumorigenesis.

Anti-Tumor Activity

Research indicates that this compound exhibits anti-tumor properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A375 (Melanoma) | 10 | Inhibition of growth by 70% |

| D54 (Glioblastoma) | 15 | Induction of apoptosis |

| SET-2 (Leukemia) | 12 | Suppression of cell viability |

These results suggest that this compound may be a promising candidate for further development as an anti-cancer agent .

Immune Modulation

This compound has also been investigated for its immune-modulating effects. It has been reported to induce cytokine biosynthesis, which can enhance the immune response against viral infections and tumors. In animal models, administration of this compound resulted in increased levels of pro-inflammatory cytokines, suggesting its potential utility in immunotherapy .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study conducted on human melanoma and glioblastoma cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

- The compound was tested at various concentrations, revealing a dose-dependent response with IC50 values indicating effective inhibition at low micromolar concentrations.

- Animal Models for Immune Response

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Bromoacetyl)morpholine with high purity?

- Methodology : The compound can be synthesized via bromoacetylation of morpholine using bromoacetyl bromide under controlled anhydrous conditions. Reaction monitoring via TLC or HPLC ensures purity. Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is recommended. Confirm purity by melting point analysis and NMR spectroscopy .

- Key Considerations : Avoid hydrolysis of the bromoacetyl group by maintaining inert atmospheres (e.g., nitrogen) and low moisture. Use freshly distilled solvents to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR resolve the morpholine ring protons (δ 3.5–3.7 ppm) and bromoacetyl group (δ 4.3 ppm for CHBr, δ 170 ppm for carbonyl carbon) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm and C-Br vibration at ~550 cm.

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion peak (m/z 208.06 for CHBrNO) .

- X-ray Crystallography : For definitive structural confirmation, use SHELX programs for refinement, leveraging high-resolution single-crystal data .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid exposure to strong oxidizers or nucleophiles to prevent decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for bromoacetylated morpholine derivatives be resolved?

- Methodology :

- Dynamic NMR : Investigate rotational barriers around the acetyl-morpholine bond to explain splitting patterns.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.

- Cross-Validation : Compare results across multiple techniques (e.g., N NMR, 2D-COSY) to resolve ambiguities .

Q. What strategies mitigate solubility challenges in biological assays involving this compound?

- Methodology :

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance solubility while maintaining biocompatibility.

- Prodrug Design : Modify the bromoacetyl group to a more hydrophilic derivative (e.g., PEGylated analogs) for improved aqueous solubility.

- Shake-Flask Method : Quantify solubility in PBS (pH 7.4) at 25°C, using UV-Vis or LC-MS for detection .

Q. How does the morpholine moiety influence the reactivity of the bromoacetyl group in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of this compound with non-morpholine analogs in Suzuki-Miyaura couplings.

- DFT Analysis : Calculate electron density maps to assess steric/electronic effects of the morpholine ring on the bromoacetyl electrophilicity.

- Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) to optimize yields in C–C bond formation .

Q. What role does this compound play in synthesizing enzyme inhibitors?

- Methodology :

- Alkylation Reactions : Use the bromoacetyl group to selectively modify cysteine residues in enzyme active sites (e.g., proteases).

- Structure-Activity Relationships (SAR) : Synthesize analogs with varying substituents on the morpholine ring and assess inhibitory potency via IC assays.

- Crystallographic Studies : Co-crystallize inhibitor-enzyme complexes to visualize binding modes (SHELX refinement recommended) .

Q. Safety and Best Practices

Q. What are critical safety protocols for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all procedures.

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Dispose as halogenated waste.

- Emergency Procedures : For skin contact, rinse with copious water (15+ minutes) and seek medical attention. Monitor for delayed allergic reactions .

Properties

IUPAC Name |

2-bromo-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQAMNGYJQUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553930 | |

| Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40299-87-4 | |

| Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(morpholin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.